4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one
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Overview
Description
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound with the molecular formula C14H10N2O. This compound belongs to the pyrido[1,2-a]pyrimidinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with benzaldehyde, followed by cyclization with formamide under acidic conditions . Another method includes the use of multicomponent reactions involving 2-aminopyridine, benzaldehyde, and β-naphthol . These reactions typically proceed under mild conditions and can be executed on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[1,2-a]pyrimidinones.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido[1,2-a]pyrimidinones, and various substituted derivatives .
Scientific Research Applications
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets receptors such as CXCR3 and enzymes like acetylcholinesterase.
Pathways Involved: It modulates signaling pathways related to inflammation, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues .
Properties
CAS No. |
66156-19-2 |
---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-phenylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)16-9-5-4-8-13(16)15-14/h1-10H |
InChI Key |
AHPOSBFUSLSSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C=CC=C3 |
Origin of Product |
United States |
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